1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione
CAS No.: 5718-87-6
Cat. No.: VC5294673
Molecular Formula: C5H6N2O2S
Molecular Weight: 158.18
* For research use only. Not for human or veterinary use.
![1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione - 5718-87-6](/images/structure/VC5294673.png)
Specification
CAS No. | 5718-87-6 |
---|---|
Molecular Formula | C5H6N2O2S |
Molecular Weight | 158.18 |
IUPAC Name | 3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione |
Standard InChI | InChI=1S/C5H6N2O2S/c8-4-3-1-10-2-7(3)5(9)6-4/h3H,1-2H2,(H,6,8,9) |
Standard InChI Key | VSHNGALPNIMBCM-UHFFFAOYSA-N |
SMILES | C1C2C(=O)NC(=O)N2CS1 |
Introduction
Structural Characteristics and Molecular Identity
Bicyclic Framework and Stereochemical Features
The core structure of 1H-imidazo[1,5-c] thiazole-5,7(6H,7aH)-dione consists of a fused imidazole-thiazole system, forming a bicyclic scaffold with two ketone groups at positions 5 and 7. X-ray crystallography and NMR studies reveal a planar arrangement of the heterocyclic rings, with the thiazole sulfur and imidazole nitrogen atoms contributing to the molecule’s polarity . The compound’s IUPAC name, 3,7a-dihydro-1H-imidazo[1,5-c] thiazole-5,7-dione, reflects its hydrogenation state and ketone functionalities .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 158.18 g/mol | |
CAS Registry Number | 5718-87-6 | |
SMILES Notation | O=C(C1N2CSC1)NC2=O | |
InChI Key | VSHNGALPNIMBCM-UHFFFAOYSA-N |
The compound’s NMR spectrum (e.g., for its 6-methyl derivative) shows distinct proton environments: δ 4.31 ppm (H-7a), δ 3.06–3.28 ppm (H-1 and H-3 of the thiazole), and δ 2.95 ppm (methyl group in derivatives) . These signals confirm the rigidity of the bicyclic system and the electronic effects of the carbonyl groups .
Synthesis and Manufacturing Protocols
Cyclization-Based Approaches
The primary synthesis route involves cyclization of 2-aminothiazole derivatives with glyoxal under acidic or basic conditions. VulcanChem reports a method using 2-aminothiazole and glyoxal in the presence of a Lewis acid catalyst (e.g., ZnCl) at 60–80°C, yielding the target compound in 45–60% purity after recrystallization. Alternative protocols employ microwave-assisted cyclization to reduce reaction times from hours to minutes while maintaining yields above 50% .
Critical Reaction Parameters
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Temperature: Optimal range 60–100°C; higher temperatures promote side reactions.
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pH: Maintained between 6.5–7.5 to prevent decomposition of the thiazole precursor.
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Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Purification and Scalability Challenges
Industrial-scale production faces challenges in removing regioisomeric byproducts. Chromatographic purification on silica gel (eluent: ethyl acetate/hexane 3:7) achieves >95% purity, but this method remains cost-prohibitive for large batches . Emerging techniques like continuous-flow crystallization show promise for improving yield and purity in kilogram-scale syntheses .
Chemical Reactivity and Derivative Formation
Oxidation and Reduction Pathways
The diketone moiety undergoes selective reduction using sodium borohydride () in ethanol, producing the diol derivative while preserving the heterocyclic core. Conversely, oxidation with hydrogen peroxide () at elevated temperatures cleaves the thiazole ring, generating sulfonic acid derivatives.
Nucleophilic Substitution Reactions
The N-H groups at positions 1 and 3 participate in alkylation and acylation reactions. For example, treatment with methyl iodide in DMF introduces methyl groups at both nitrogen sites, forming 1,3-dimethyl-1H-imidazo[1,5-c]thiazole-5,7-dione . Such derivatives exhibit enhanced lipophilicity, making them candidates for blood-brain barrier penetration in CNS drug development .
Table 2: Representative Derivatives and Modifications
Derivative | Reagent | Application Area |
---|---|---|
1,3-Dimethyl | CHI, KCO | CNS drug candidates |
5,7-Di-O-acetyl | AcO, pyridine | Prodrug synthesis |
7a-Hydroxy | HO, NaOH | Antimicrobial agents |
Industrial and Research Applications
Building Block in Medicinal Chemistry
Pharmaceutical researchers utilize this scaffold to develop kinase inhibitors and GPCR modulators. ChemDiv offers the compound as building block BB57-4996 in 1 mg to 50 mg quantities, with options for DMSO solutions (10 mM) in 96-well plates .
Material Science Innovations
The conjugated π-system enables applications in organic semiconductors. Thin films deposited via chemical vapor deposition show hole mobility of 0.45 cm/V·s, comparable to rubrene-based devices .
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